molecular formula C22H22N4O6S B2539926 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate CAS No. 1396682-57-7

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate

Cat. No.: B2539926
CAS No.: 1396682-57-7
M. Wt: 470.5
InChI Key: NFRXLYOUWQPMQI-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 3,4-dihydroquinoline core linked via an ethanone bridge to an azetidine ring substituted with a 1,2,4-oxadiazole moiety bearing a thiophen-3-yl group. The oxalate salt form enhances its aqueous solubility, a critical factor for bioavailability in therapeutic applications . The dihydroquinoline scaffold is known for its pharmacological relevance, particularly in central nervous system (CNS) and anticancer drug design, while 1,2,4-oxadiazoles are recognized for their metabolic stability and diverse bioactivities, including anticancer and antimicrobial properties . The azetidine ring, a four-membered heterocycle, introduces conformational rigidity that may improve target binding specificity compared to larger rings like piperidine .

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S.C2H2O4/c25-18(24-8-3-5-14-4-1-2-6-17(14)24)12-23-10-16(11-23)20-21-19(22-26-20)15-7-9-27-13-15;3-1(4)2(5)6/h1-2,4,6-7,9,13,16H,3,5,8,10-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRXLYOUWQPMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3CC(C3)C4=NC(=NO4)C5=CSC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate represents a novel chemical entity with potential therapeutic applications. Its structural features suggest a multifaceted mechanism of action that may target various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be broken down into three key structural components:

  • Dihydroquinoline moiety - known for its diverse biological activities.
  • Azetidine ring - contributes to the compound's interaction with biological targets.
  • Oxadiazole and thiophene groups - associated with enhanced bioactivity due to their electron-withdrawing properties.

Antimicrobial Activity

Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives containing the thiophene and oxadiazole rings have demonstrated potent antifungal activity against various strains of fungi, including Fusarium oxysporum. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 6.25 µg/mL to 12.5 µg/mL, which is comparable to established antifungal agents like ketoconazole .

CompoundMIC (µg/mL)Activity Type
Compound A6.25Antifungal
Compound B12.5Antifungal
Ketoconazole4.0Antifungal

Cytotoxicity

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The half-maximal effective concentration (EC50) was determined to be around 4.1 µg/mL against prostate cancer cells, indicating a promising therapeutic index compared to standard chemotherapeutics .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the compound significantly influences its biological activity:

  • Oxadiazole ring : Enhances antifungal and anticancer activity through increased electron affinity.
  • Dihydroquinoline unit : Known to interact with DNA and inhibit topoisomerases, contributing to its anticancer properties.
  • Thiophene component : Provides additional stability and bioavailability.

Studies suggest that modifications in these groups can lead to enhanced potency and selectivity for specific biological targets .

Case Studies

Several studies have investigated the efficacy of similar compounds in clinical settings:

  • Antifungal Efficacy : A study on a related oxadiazole derivative showed complete inhibition of Fusarium oxysporum growth at concentrations as low as 50 µg/mL, outperforming commercial fungicides .
  • Cancer Cell Proliferation : Research indicated that compounds with a similar structure led to significant reductions in tumor growth in xenograft models, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of dihydroquinoline, azetidine, and thiophene-oxadiazole motifs. Key comparisons include:

Compound Name / ID Core Structure Key Substituents Bioactivity Solubility
Target Compound (Oxalate) Dihydroquinoline + Oxadiazole Thiophen-3-yl, Azetidine Anticancer (Inferred) High (Oxalate salt)
1-(2-Substituted Phenyl-5-(Pyridin-4-yl)Oxadiazole Derivatives Oxadiazole Phenyl, Pyridyl Anticancer Moderate
1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-Trimethoxyphenyl)Dihydrooxadiazole Oxadiazole Dichlorophenyl, Trimethoxyphenyl Anticancer Low (Free base)
3-[1-Acetyl-5-(2-Chlorophenyl)Dihydropyrazolyl]Quinolinone Quinolinone + Pyrazoline Chlorophenyl, Chloro Undisclosed (Structural Analog) Low

Key Observations:

  • Oxadiazole Derivatives: The target compound shares the 1,2,4-oxadiazole motif with compounds in and , which exhibit anticancer activity.
  • Azetidine vs. Larger Rings : The azetidine ring (4-membered) in the target compound contrasts with five-membered rings (e.g., pyrazoline in ). Azetidine’s ring strain may increase binding affinity but reduce metabolic stability compared to more flexible analogs .
  • Dihydroquinoline Core: Unlike quinazolinones () or isoquinoline derivatives (), the dihydroquinoline core in the target compound may offer distinct pharmacokinetic properties, such as improved CNS penetration .

Physicochemical Properties

  • Solubility : The oxalate salt form likely improves aqueous solubility (>10 mg/mL) compared to neutral analogs (e.g., ’s free base: <1 mg/mL) .
  • LogP : Estimated LogP (3.2–3.8) is higher than phenyl/pyridyl-oxadiazoles (LogP 2.5–3.0) due to the thiophene group, favoring passive diffusion .

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